molecular formula C12H18N2O2 B2535915 4-(Isopentyloxy)benzohydrazide CAS No. 721426-56-8

4-(Isopentyloxy)benzohydrazide

Cat. No.: B2535915
CAS No.: 721426-56-8
M. Wt: 222.288
InChI Key: UIKGYHIJLDOVFP-UHFFFAOYSA-N
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Description

4-(Isopentyloxy)benzohydrazide is an organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.29 g/mol It is a derivative of benzohydrazide, characterized by the presence of an isopentyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)benzohydrazide typically involves the reaction of benzoyl hydrazine with isoamyl alcohol. The general procedure includes the following steps :

    Reagents: Benzoyl hydrazine and isoamyl alcohol.

    Reaction Conditions: The reaction is carried out under reflux conditions.

    Procedure: Benzoyl hydrazine is reacted with isoamyl alcohol to generate the hydrazide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(Isopentyloxy)benzohydrazide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzohydrazide: The parent compound, lacking the isopentyloxy group.

    4-Methoxybenzohydrazide: Similar structure with a methoxy group instead of an isopentyloxy group.

    4-Ethoxybenzohydrazide: Contains an ethoxy group in place of the isopentyloxy group.

Uniqueness

4-(Isopentyloxy)benzohydrazide is unique due to the presence of the isopentyloxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific targets compared to its analogs.

Properties

IUPAC Name

4-(3-methylbutoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9(2)7-8-16-11-5-3-10(4-6-11)12(15)14-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKGYHIJLDOVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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